



FM-381 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	FM-381	
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Application Notes and Protocols for FM-381

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM-381 is a highly potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). [1][2] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to its inhibition.[3] This specificity provides a significant advantage for studying the precise roles of JAK3 in cellular signaling pathways, particularly the JAK/STAT pathway, which is crucial in immunology, inflammation, and oncology. These application notes provide detailed information on the solubility of **FM-381**, its preparation for experimental use, and established protocols for both in vitro and in vivo studies.

Physicochemical and Solubility Data

FM-381 is a crystalline solid, typically appearing as a white to beige powder.[4][5] Its molecular formula is $C_{24}H_{24}N_6O_2$ and it has a molecular weight of 428.5 g/mol .[6]

Table 1: Solubility of FM-381



Solvent	Solubility	Notes	Source
DMSO	1 mg/mL	-	[6]
DMSO	2 mg/mL	May require warming to fully dissolve.	[4][5]
DMSO	20 mg/mL (46.67 mM)	Use fresh, moisture- free DMSO for best results.	[1]

Preparation of FM-381 for Experiments In Vitro Stock Solution Preparation

For most in vitro applications, **FM-381** is dissolved in dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weighing: Accurately weigh out the desired amount of FM-381 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.285 mg of FM-381.
- Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the FM-381 powder.
- Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, warm the solution slightly to aid dissolution.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.
 [1]

In Vivo Formulation Preparation

Two different formulations are provided for in vivo administration. The choice of vehicle may depend on the specific experimental design and animal model.

Protocol 1: Formulation in a Vehicle Containing PEG300 and Tween80



This formulation is suitable for creating a working solution for administration.

- Initial Dissolution: Prepare a concentrated stock solution of FM-381 in fresh DMSO (e.g., 20 mg/mL).[1]
- Vehicle Preparation (for a 1 mL working solution):
 - \circ To 400 μ L of PEG300, add 50 μ L of the 20 mg/mL **FM-381** stock solution in DMSO. Mix thoroughly until the solution is clear.
 - Add 50 μL of Tween80 to the mixture and mix again until clear.
 - Add 500 μL of sterile double-distilled water (ddH2O) to bring the final volume to 1 mL.
- Administration: The mixed solution should be used immediately for optimal results.[1]

Protocol 2: Formulation in Corn Oil

This provides a simpler alternative for administration.

- Initial Dissolution: Prepare a 1 mg/mL stock solution of FM-381 in DMSO.
- Final Formulation (for a 1 mL working solution):
 - Add 50 μL of the 1 mg/mL FM-381 stock solution to 950 μL of corn oil.
 - Mix thoroughly until evenly suspended.
- Administration: This mixed solution should also be used immediately.[1]

Experimental Protocols In Vitro Inhibition of IL-2-Stimulated STAT5 Phosphorylation in Human CD4+ T Cells

This protocol details a cellular assay to measure the inhibitory effect of **FM-381** on JAK3 signaling.

Materials:



- Human CD4+ T cells
- FM-381
- DMSO (vehicle control)
- Recombinant human IL-2
- Cell lysis buffer
- Reagents and equipment for SDS-PAGE and Western blotting
- Primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5

Procedure:

- Cell Preparation: Purify human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
- Compound Treatment: Incubate equal numbers of CD4+ T cells with varying concentrations of **FM-381** (e.g., 0, 10, 50, 100, 300 nM) or DMSO as a vehicle control for 1 hour.[1]
- Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 for 30 minutes to induce JAK3-dependent STAT5 phosphorylation.
- Cell Lysis: Lyse the cells using an appropriate lysis buffer.
- · Protein Analysis:
 - Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for p-STAT5 and total STAT5.
 - Use an appropriate secondary antibody and visualize the protein bands using an infrared imaging system or other suitable detection method.
- Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. The ratio of p-STAT5 to total STAT5 will indicate the level of inhibition by **FM-381**.



In Vivo Administration and Efficacy Studies

The following is a general guideline for in vivo studies. The optimal dose and administration route for **FM-381** may vary depending on the animal model and the specific disease being studied. A pilot dose-response study is highly recommended.

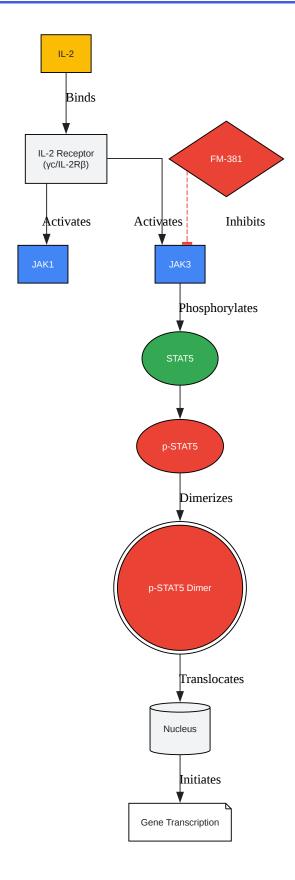
General Protocol:

- Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., a model of autoimmune disease or T-cell malignancy).
- Dosing Formulation: Prepare the FM-381 formulation for in vivo administration as described in section 3.2.
- Administration:
 - Route: Oral gavage (p.o.) is a common route for similar small molecule inhibitors.[6]
 Intravenous (i.v.) administration can also be considered.
 - Dosage: Based on studies with related JAK3 inhibitors, a starting dose in the range of 10 mg/kg could be considered for initial efficacy studies in mouse models of inflammation.[2]
 For T-cell malignancy models, higher doses (e.g., up to 200 mg/kg) have been used with other JAK3 inhibitors.[6] It is crucial to perform a dose-ranging study to determine the optimal therapeutic dose with minimal toxicity.
- Monitoring: Monitor the animals for therapeutic response and any signs of toxicity. The specific parameters to be monitored will depend on the disease model.
- Pharmacokinetic and Pharmacodynamic Analysis: Collect blood and tissue samples at various time points to analyze the pharmacokinetic profile of FM-381 and to assess its effect on downstream signaling pathways (e.g., p-STAT5 levels in target tissues).

Visualizations Signaling Pathway of FM-381 Action

The diagram below illustrates the canonical JAK3/STAT5 signaling pathway and the inhibitory action of **FM-381**.





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Caption: FM-381 inhibits JAK3, blocking STAT5 phosphorylation.

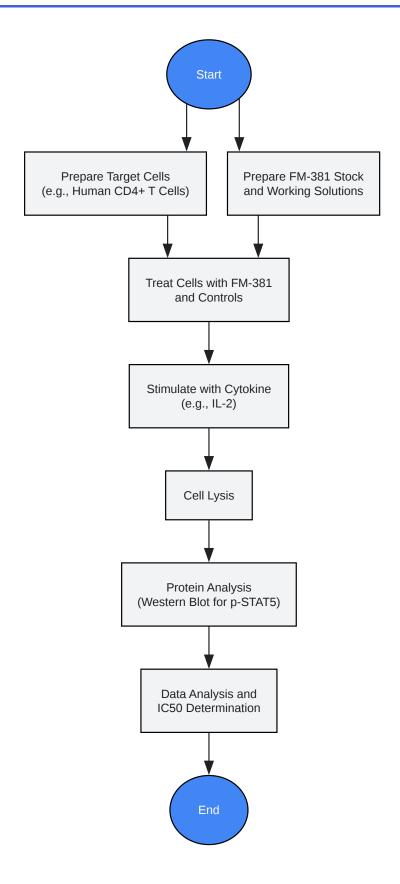




Experimental Workflow for In Vitro Screening

This diagram outlines a typical workflow for screening the efficacy of a kinase inhibitor like **FM-381** in vitro.





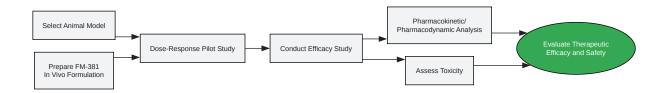
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Caption: Workflow for in vitro evaluation of FM-381.



Logical Relationship for In Vivo Studies

The following diagram illustrates the logical progression of an in vivo study investigating **FM-381**.



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Caption: Logical flow for in vivo studies of FM-381.

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